Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate
Overview
Description
Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate is a chemical compound with the CAS Number: 1440960-67-7 . It has a molecular weight of 225.29 and a linear formula of C12H19NO3 .
Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3 . It is a solid at room temperature and should be stored in an inert atmosphere, preferably in a freezer under -20°C .Scientific Research Applications
Pharmacology: CNS Penetrant CXCR2 Antagonists
In pharmacology, this compound is utilized as a reactant in the synthesis of central nervous system (CNS) penetrant CXCR2 antagonists . These antagonists are being explored for the potential treatment of CNS demyelinating diseases, such as multiple sclerosis. The ability of the compound to cross the blood-brain barrier makes it a valuable asset in developing treatments that directly affect the CNS.
Organic Synthesis: γ-Butyrolactone Derivative Preparation
Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate: is used in organic synthesis, particularly in the preparation of γ-butyrolactone derivatives via Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation . This process is significant in the synthesis of various organic compounds, including pharmaceuticals and polymers.
Medicinal Chemistry: Structural Surrogate for Piperidine
The compound serves as a structural surrogate for the piperidine ring system, which is prevalent in many pharmaceutical agents . Its unique structure allows for the exploration of novel chemical spaces and the development of new pharmacophores with potential therapeutic applications.
Chemical Engineering: Process Optimization
In chemical engineering, this compound’s synthesis and application are crucial for process optimization, especially in the design of scalable and efficient production methods for pharmaceutical intermediates .
Biochemistry: Conformational Studies
Biochemically, Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate is used in conformational studies due to its rigid structure. It provides insights into the 3D orientation of molecules, which is essential for understanding biochemical interactions and reactions .
Material Science: Advanced Material Development
In material science, the compound’s derivatives are investigated for their potential use in developing advanced materials with specific properties, such as enhanced durability or targeted functionality within complex systems .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of pharmaceuticals such as cns penetrant cxcr2 antagonists for the potential treatment of cns demyelinating .
Biochemical Pathways
Related compounds have been implicated in the modulation of cns demyelinating conditions, suggesting potential involvement in neural signaling pathways .
Result of Action
Related compounds have been used in the synthesis of pharmaceuticals for the potential treatment of cns demyelinating conditions .
properties
IUPAC Name |
tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-7-12(8-13)4-9(5-12)6-14/h6,9H,4-5,7-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIHVJYVIUKZAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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